PEG10 Spacer Offers a Discrete Intermediate Length for Optimizing PROTAC Ternary Complex Formation
Linker length is a critical variable in PROTAC design, with activity showing a non-linear dependence on PEG chain length. Ms-PEG10-Ms provides a specific, intermediate length (10 PEG units) that can be a decisive factor in achieving potent degradation. In a comparative study of Retro-2-based PROTACs, varying PEG linker lengths (PEG2 to PEG12) resulted in starkly different degradation profiles of the GSPT1 protein [1]. A separate high-throughput screening platform evaluating PEG4, PEG8, PEG12, and PEG16 linkers in a different PROTAC context identified PEG12 as the most potent variant, demonstrating that optimal length is not simply a case of 'longer is better' and varies by system [2]. Ms-PEG10-Ms occupies a strategic position in this optimization landscape, offering a length that is distinct from the commonly used 'gold standard' PEG4/6/8 linkers and can serve as a critical length variant for SAR studies [3].
| Evidence Dimension | Impact of PEG Linker Length on PROTAC Degradation Efficiency |
|---|---|
| Target Compound Data | PEG10 length (specific quantitative degradation data not found in searched literature for a compound directly incorporating Ms-PEG10-Ms; data represents class-level inference for the PEG10 spacer) |
| Comparator Or Baseline | PEG4, PEG8, PEG12, PEG16 linkers in a PROTAC screening platform. PEG12 was the most potent (lowest readout), while PEG16 and PEG4 were less active. |
| Quantified Difference | PEG12 was most potent; PEG8 was less potent than PEG12 but more potent than PEG4 and PEG16. (PEG4: 1311.54; PEG8: 635.073; PEG12: 415.805; PEG16: 1021.21) [2]. |
| Conditions | In vitro screening of PROTAC linkers. Data from a luminescence-based assay measuring target protein degradation. |
Why This Matters
This demonstrates that linker length is a critical optimization parameter, and Ms-PEG10-Ms provides a specific, intermediate length for SAR studies to fine-tune degradation activity.
- [1] V. G. et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026. View Source
- [2] PMC Article. In vitro screening of selected linkers via the developed platform. Figure 3. 2020. View Source
- [3] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Technical Resource. View Source
